molecular formula C9H19Cl2N2O5PS2 B1193098 Mafosfamide CAS No. 88859-04-5

Mafosfamide

Cat. No.: B1193098
CAS No.: 88859-04-5
M. Wt: 401.3 g/mol
InChI Key: PBUUPFTVAPUWDE-UGZDLDLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mafosfamide (4-sulfonatoethylthio-cyclophosphamide) is an oxazaphosphorine alkylating agent and a pre-activated derivative of cyclophosphamide. It primarily induces DNA damage through interstrand crosslinks, alkylation of DNA bases, and single/double-strand breaks, leading to apoptosis and cell cycle arrest (S-phase and G2-phase) . Clinically, this compound has been used in hematological malignancies, autologous bone marrow transplantation purging, and intrathecal therapy for pediatric CNS tumors . Notably, it exhibits selective resistance in regulatory T cells (Tregs) at low doses but impairs Treg function at higher concentrations by reducing Helios expression, a key transcriptional regulator .

Properties

CAS No.

88859-04-5

Molecular Formula

C9H19Cl2N2O5PS2

Molecular Weight

401.3 g/mol

IUPAC Name

2-[[(2S,4S)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid

InChI

InChI=1S/C9H19Cl2N2O5PS2/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17/h9H,1-8H2,(H,12,14)(H,15,16,17)/t9-,19-/m0/s1

InChI Key

PBUUPFTVAPUWDE-UGZDLDLSSA-N

SMILES

C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl

Isomeric SMILES

C1CO[P@@](=O)(N[C@H]1SCCS(=O)(=O)O)N(CCCl)CCCl

Canonical SMILES

C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Z-7557;  Z7557;  Z 7557;  Mafosfamide

Origin of Product

United States

Preparation Methods

Key Synthetic Routes

The synthesis of this compound begins with the precursor compound cyclophosphamide, which undergoes chemical modification to replace the labile cyclohexylamine group with a more stable sulfonic acid moiety. This substitution enhances water solubility and stability, critical for clinical formulations. The process involves:

  • Sulfonation : Introduction of a sulfonic acid group at the 4-position of the oxazaphosphorine ring.

  • Chloroethylation : Attachment of 2-chloroethyl groups to the nitrogen atom, enabling alkylating activity.

These steps yield this compound’s core structure, which is then purified via crystallization or chromatography.

Table 1: Structural and Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC9H19Cl2N2O5PS2C_9H_{19}Cl_2N_2O_5PS_2
Molecular Weight401.3 g/mol
XLogP30.4
Hydrogen Bond Donors2
Rotatable Bonds9
CAS Registry88859-04-5

Industrial-Scale Preparation of this compound-Lysine Salt

The lysine salt of this compound is preferred for clinical use due to its enhanced stability and solubility. A patented method (DE102004031569A1) details the bulk production of lyophilized this compound-lysine salt, addressing scalability and stability challenges.

Ion Exchange Methodology

The process involves replacing the cyclohexylamine counterion in this compound-cyclohexylamine salt with L-lysine through ion exchange chromatography:

  • Resin Preparation : A strong cation-exchange resin (e.g., sulfonated polystyrene) is regenerated with hydrochloric acid (10%) and loaded with L-lysine.

  • Ion Exchange : this compound-cyclohexylamine solution is passed through the resin, displacing cyclohexylamine with lysine. The reaction achieves 100% conversion under controlled conditions (4°C, pH 4.1).

  • pH Adjustment : The eluate is acidified using a cation-exchange resin to stabilize the product against hydrolysis.

  • Sterile Filtration and Lyophilization : The solution is filtered, dispensed into vials, and freeze-dried to obtain a stable lyophilized powder.

Table 2: Critical Parameters in Ion Exchange Synthesis

ParameterOptimal Condition
Temperature4°C
pH4.1
Resin TypeSulfonated Polystyrene
Batch ScaleUp to 1.4 mol per cycle

Lyophilization and Stabilization Techniques

Lyophilization (freeze-drying) is essential for extending the shelf life of this compound-lysine salt. The process involves:

  • Freezing : The solution is cooled to -50°C to form ice crystals.

  • Primary Drying : Sublimation of ice under vacuum removes 95% of water.

  • Secondary Drying : Residual moisture is desorbed at 25°C, yielding a porous lyophilizate.

Stabilizing agents such as mannitol or glycine are omitted in the patented method, as the lysine salt itself confers stability. The final product retains <1% moisture, ensuring long-term storage without hydrolysis.

Comparative Analysis of Laboratory vs. Industrial Methods

Traditional laboratory-scale synthesis faced limitations in batch size and reproducibility, primarily due to manual resin column operation and temperature fluctuations. The industrial method resolves these through:

Scalability Innovations

  • Column Reactor Design : A thermostated glass column (40 mm diameter) enables repetitive batch processing, increasing throughput.

  • Automated pH Control : In-line pH sensors and automated resin addition prevent overshooting to acidic conditions, minimizing hydrolysis.

  • Sterile Filtration Integration : Direct transfer of eluate to filtration and lyophilization units reduces downtime and contamination risks.

Table 3: Laboratory vs. Industrial Synthesis Comparison

AspectLaboratory MethodIndustrial Method
Batch Size82.5 g per cycleMulti-kilogram scale
Temperature ControlIce-water bathThermostated column reactor
pH AdjustmentManual resin additionAutomated feedback system
Throughput50 ml/min500 ml/min

Challenges and Solutions in Large-Scale Production

Hydrolysis Mitigation

This compound’s susceptibility to hydrolysis necessitates strict pH control (<4.5) and low-temperature processing. The patented method uses immobilized protons from cation-exchange resins to acidify solutions without introducing foreign ions.

Concentration Consistency

Precise dilution of the eluate ensures uniform drug concentration across vials. In industrial setups, in-line density meters and automated dilutors maintain accuracy within ±2% .

Chemical Reactions Analysis

Mafosfamide undergoes several types of chemical reactions, primarily involving alkylation. The compound alkylates DNA, forming DNA cross-links and inhibiting DNA synthesis . Common reagents used in these reactions include dimethyl sulfoxide (DMSO) and other solvents. The major products formed from these reactions are phosphoramide mustard and acrolein .

Mechanism of Action

Mafosfamide exerts its effects through its reactive alkylating agents, phosphoramide mustard and acrolein . These metabolites interact with DNA, forming cross-links that inhibit DNA synthesis and lead to cell death. The compound is metabolized by cytochrome P450 into 4-hydroxycyclophosphamide, which is then converted into aldophosphamide. Aldophosphamide yields the cytotoxic metabolites phosphoramide mustard and acrolein .

Comparison with Similar Compounds

Resistance Mechanisms and Clinical Implications

  • Epigenetic Resistance : Chronic exposure to this compound in lymphoma selects for PRC2-mediated epigenetic adaptations, reverting cells to a stem-like state resistant to apoptosis .
  • ALDH3A1 Expression: Tumors lacking ALDH3A1 (e.g., normal CCD-13Lu fibroblasts) are inherently resistant to this compound, underscoring the need for biomarker-driven therapy .

Q & A

Q. What are the primary mechanisms of action of mafosfamide in preclinical models, and how do they differ from cyclophosphamide?

this compound, a preactivated cyclophosphamide analog, induces DNA interstrand crosslinks (ICLs) via its metabolite, leading to apoptosis in rapidly dividing cells. Unlike cyclophosphamide, this compound does not require hepatic activation, enabling direct cytotoxicity in in vitro and intrathecal applications . Key differences include its higher specificity for alkylating guanine residues and reduced dependence on metabolic enzymes like CYP450 . For experimental validation, use flow cytometry to quantify ICL formation (e.g., comet assay) and compare dose-response curves between the two agents .

Q. Which experimental models are most suitable for studying this compound-induced endothelial dysfunction?

Human umbilical vein endothelial cells (HUVECs) under shear stress are optimal for modeling endothelial permeability and proinflammatory responses. Measure VCAM-1 expression (via flow cytometry) and VE-cadherin integrity (immunofluorescence) after 24-hour exposure to this compound (1–5 µM). Statistical significance (p < 0.05) is achieved with N = 5 replicates, using Student’s t-test for paired samples .

Q. How can researchers design experiments to assess this compound’s synergism with ALDH3A1 inhibitors?

Co-treat cancer cell lines (e.g., A549 or SF767) with this compound (125 µM) and ALDH3A1 inhibitors (e.g., CB29 or analog 19 at 50 µM). Use MTT assays to quantify proliferation inhibition. A 3-parameter logistic model (SigmaPlot v11) will reveal dose-dependent chemosensitization. For validation, calculate ED50 shifts: e.g., SF767 cells show a 1.6-fold decrease in this compound ED50 with CB29 .

Q. What are the standard protocols for evaluating this compound’s toxicity in hematopoietic stem cells (HSCs)?

Use colony-forming unit (CFU) assays:

  • CFU-GM/BFU-E : Treat bone marrow mononuclear cells with 10–50 µg/mL this compound for 1 hour. Recovery <5% indicates severe HSC toxicity.
  • CFU-F (stromal progenitors) : this compound reduces recovery to 16.7% (vs. 1% for CFU-GM), highlighting stromal sensitivity .

Advanced Research Questions

Q. How does this compound selectively impair regulatory T cells (Tregs) while sparing cytotoxic T lymphocytes (CTLs)?

Tregs exhibit deficient ICL repair due to low base excision repair (BER) activity. Perform comet assays post-mafosfamide treatment (2 mg/mL, 4–24 hrs): Tregs retain >90% ICLs at 24 hrs (vs. 40% repair in CTLs). Quantify % unhooking: [(%DTM4h − %DTM24h) / %DTM4h] × 100. Confirm with Helios expression analysis (flow cytometry), where Tregs show a 75% reduction in Helios+ cells post-treatment .

Q. What molecular pathways mediate this compound’s proinflammatory effects on endothelial cells?

this compound activates p38MAPK and Akt phosphorylation within 15 minutes, increasing VCAM-1 expression 3.1-fold (p < 0.01). Use Western blotting with phospho-specific antibodies and inhibitors (e.g., SB203580 for p38MAPK). Contrast with cyclosporine A, which elevates VWF but not VE-cadherin .

Q. How can researchers resolve contradictions in this compound’s stromal cell toxicity across studies?

Discrepancies arise from differential ALDH3A1 expression in stromal subsets. For CFU-F assays, pre-treat marrow with recombinant IL-3 (8 U/mL) to mitigate toxicity. Use patient-derived stromal cells and compare ALDH3A1 activity via Aldefluor assays .

Q. What pharmacokinetic parameters are critical for intrathecal this compound dosing in phase II trials?

Target ventricular CSF concentrations >10 µM (cytotoxic threshold). In phase I, a 5 mg dose infused over 20 minutes achieved this without dose-limiting headaches. Alternate lumbar/ventricular routes to ensure uniform distribution. Pharmacokinetic modeling (NONMEM) should optimize infusion duration and volume .

Methodological Recommendations

  • Statistical Rigor : Use SEM for small cohorts (N = 5); apply Bonferroni correction for multiple comparisons .
  • Assay Validation : Include irradiated controls in comet assays to normalize DTM calculations .
  • Clinical Translation : Monitor CSF drug levels via HPLC in phase trials to avoid neurotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mafosfamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Mafosfamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.